(5-Cyclopentyl-1,2-oxazol-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-cyclopentyl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-8-5-9(12-10-8)7-3-1-2-4-7/h5,7,11H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXHSHUOEBJYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone in the structural determination of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol, offering precise insights into the connectivity and chemical environment of its constituent atoms.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum provides critical information about the hydrogen atoms within the molecule. The methylene (B1212753) protons of the methanol (B129727) group (CH₂OH) are observed as a distinct singlet, indicating their chemical equivalence and isolation from other proton-bearing carbons. The protons of the cyclopentyl ring exhibit a series of multiplets. This complex splitting pattern arises from the various coupling interactions between adjacent, non-equivalent protons within the aliphatic ring system. The methine proton, directly attached to the carbon atom bonded to the isoxazole (B147169) ring, appears as a multiplet due to its coupling with neighboring methylene protons. Finally, a singlet corresponding to the proton on the isoxazole ring confirms the substitution pattern of the heterocyclic core.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.65 | s | 2H | -CH₂OH |
| 3.20 - 3.30 | m | 1H | Cyclopentyl-CH |
| 1.60 - 2.10 | m | 8H | Cyclopentyl-CH₂ |
| 6.20 | s | 1H | Isoxazole-H |
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, providing a carbon framework of the molecule. The spectrum shows a signal for the methylene carbon of the methanol group. The carbons of the cyclopentyl ring appear as a set of distinct signals, with the methine carbon appearing at a different chemical shift compared to the methylene carbons due to its attachment to the isoxazole ring. The isoxazole ring itself presents three signals in the aromatic region, corresponding to the two substituted and one unsubstituted carbon atom.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 170.1 | Isoxazole C-5 |
| 161.5 | Isoxazole C-3 |
| 101.2 | Isoxazole C-4 |
| 56.4 | -CH₂OH |
| 37.8 | Cyclopentyl-CH |
| 32.5 | Cyclopentyl-CH₂ |
| 25.8 | Cyclopentyl-CH₂ |
Mass Spectrometry (MS) Techniques
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
High-Resolution Electron Impact Mass Spectrometry (HREI-MS) for Exact Mass Determination
HREI-MS analysis provides the exact mass of the molecular ion, which allows for the determination of the elemental composition. The high-resolution mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its chemical formula, C₉H₁₃NO₂. This technique is invaluable for confirming the molecular formula with high accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The spectrum of this compound exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the cyclopentyl group is indicated by C-H stretching vibrations just below 3000 cm⁻¹. The C=N stretching vibration of the isoxazole ring is typically observed in the 1630-1650 cm⁻¹ region, while the C-O stretching of the alcohol is expected around 1050 cm⁻¹.
Table 3: IR Spectral Data for this compound
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 2850-2960 | C-H stretch (cyclopentyl) |
| 1640 | C=N stretch (isoxazole) |
| 1450 | C-H bend (cyclopentyl) |
| 1050 | C-O stretch (primary alcohol) |
Computational and Theoretical Investigations of 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanol and Its Analogs
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic structure and intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods are foundational for understanding the behavior of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol at a molecular level.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. irjweb.com For a molecule like this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). semanticscholar.org This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.
Theoretical calculations are established as a valuable method for evaluating the structural and spectral characteristics of organic molecules. irjweb.com By optimizing the geometry, researchers can predict the molecule's shape and the strain within its rings and substituent groups. These computational results can then be compared with experimental data from techniques like X-ray crystallography for validation. For isoxazole (B147169) derivatives, DFT has been successfully used to predict geometries and other physical properties, offering an inexpensive alternative to more demanding ab initio methods for relatively large molecules. researchgate.netresearchgate.net
Table 1: Predicted Ground State Geometrical Parameters for Isoxazole Derivatives from DFT Calculations
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N (isoxazole ring) | ~1.31 Å |
| Bond Length | N-O (isoxazole ring) | ~1.42 Å |
| Bond Length | C-O (isoxazole ring) | ~1.35 Å |
| Bond Angle | C-N-O (isoxazole ring) | ~108° |
| Bond Angle | N-O-C (isoxazole ring) | ~106° |
| Dihedral Angle | C-C-C-C (cyclopentyl ring) | Varies (envelope/twist) |
| Note: The values presented are representative of typical isoxazole structures and are used here for illustrative purposes. |
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a vital tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich and electron-deficient regions. mdpi.com For this compound, an MESP analysis would reveal the sites most susceptible to electrophilic and nucleophilic attack.
Typically, regions with negative electrostatic potential (colored red or yellow) are electron-rich and serve as sites for electrophilic attack. In this molecule, these would be concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the hydroxyl group. researchgate.net Conversely, regions with positive potential (colored blue) are electron-deficient and are targets for nucleophiles. Such areas would be found around the hydrogen atoms, particularly the hydroxyl hydrogen. MESP analysis is a powerful descriptor for understanding noncovalent interactions, such as hydrogen bonding, and for rationalizing how a molecule will interact with biological targets or other reagents. mdpi.comrsc.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, defining its electrophilicity. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. acs.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. For isoxazole derivatives, FMO analysis helps predict their behavior in various reactions, including cycloadditions. acs.org
Table 2: Representative FMO Energies for Isoxazole Analogs
| Molecule Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |
| Methyl-substituted isoxazole | -9.5 to -10.0 | -0.5 to -1.0 | ~9.0 | High Stability |
| Phenyl-substituted isoxazole | -8.8 to -9.2 | -1.2 to -1.8 | ~7.5 | Moderate Reactivity |
| Note: These values are illustrative, based on general findings for substituted isoxazoles, and demonstrate how substituents can alter electronic properties and reactivity. |
Calculations of Reaction Pathways and Energy Barriers in Synthetic Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions and predicting their feasibility. For the synthesis of this compound, which is a 3,5-disubstituted isoxazole, a common route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. organic-chemistry.orgresearchgate.net
Theoretical calculations, particularly using DFT, can model the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the potential energy at each point along the reaction coordinate, an energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy barrier. A lower energy barrier indicates a faster, more favorable reaction. Such calculations can also explain the regioselectivity of the cycloaddition, predicting why the 3,5-disubstituted product is formed preferentially over other isomers. nih.govmdpi.com
Molecular Modeling and Simulation Studies
Beyond quantum mechanics, molecular modeling and simulation techniques are used to study how molecules interact with larger systems, which is particularly relevant for biological applications.
Molecular Docking Simulations for Ligand-Target Interactions (focus on general chemical principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. connectjournals.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
The process involves preparing the 3D structures of the ligand, such as an isoxazole derivative, and the target protein. A docking algorithm then samples a vast number of possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity (e.g., in kcal/mol). researchgate.netresearchgate.net A more negative binding energy generally indicates a more stable and favorable interaction.
The results of a docking simulation provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These include:
Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the hydroxyl group on the methanol (B129727) moiety) and acceptors (like backbone carbonyls or specific residues in the protein).
Hydrophobic Interactions: Occur between nonpolar regions, such as the cyclopentyl group and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).
Van der Waals Forces: General attractive or repulsive forces between atoms.
Studies on various isoxazole analogs have shown their ability to bind to diverse biological targets, including cyclooxygenase (COX) enzymes and bacterial proteins, demonstrating the utility of this scaffold in medicinal chemistry. nih.govnih.gov
Table 3: Illustrative Molecular Docking Results for Isoxazole Analogs Against Various Protein Targets
| Isoxazole Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Isoxazole-carboxamide deriv. | Human COX-2 | -8.5 to -9.5 | Arg513, Tyr385, Ser530 |
| Thiazole-indole-isoxazole | STAT3 Protein | -7.0 to -8.0 | Lys591, Glu638 |
| Phenyl-isoxazole deriv. | P. gingivalis Heme Protein | -9.5 to -11.3 | Tyr150, His121 |
| Isoxazole-based molecule | Heat Shock Protein 90 (Hsp90) | -8.0 to -8.5 | Asn51, Lys58, Gly97 |
| Source: Data compiled for illustrative purposes from studies on various isoxazole derivatives. connectjournals.comresearchgate.netnih.govnih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational tool to evaluate the stability of predicted ligand-protein complexes and to understand their dynamic behavior over time. nih.gov For isoxazole derivatives, all-atom MD simulations are employed to gain insights into the conformational motions and interaction dynamics within a biological target's binding site. mdpi.com These simulations provide crucial information on the stability of the complex, revealing how the ligand and protein interact and adapt to each other's presence. researchgate.net
Furthermore, RMSF analysis helps identify the flexibility of individual amino acid residues in the protein. This can highlight key residues that interact with the isoxazole ligand and contribute to the binding affinity. MD simulations can also track the formation and duration of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, providing a dynamic picture of the binding event that complements static models from molecular docking. mdpi.comnih.gov
Binding Free Energy Calculations (relevant to chemical interactions)
Binding free energy calculations are performed to provide a more quantitative estimate of the binding affinity between a ligand, such as an isoxazole derivative, and its target protein. A widely used method for this purpose is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.govnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy in the gas phase with the free energy of solvation. acs.org
The calculation involves taking snapshots from the stable trajectory of an MD simulation and computing the energy components for the protein-ligand complex, the free protein, and the free ligand. nih.gov The binding free energy (ΔG_bind) is then determined from the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. The energy components typically include van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) contributions, as well as polar and nonpolar contributions to the solvation energy. nih.gov
In a study of isoxazole derivatives as inhibitors of carbonic anhydrase, MM-PBSA calculations were used to compute the binding free energies. nih.govresearchgate.net The results showed that van der Waals interactions made major contributions to the binding of the inhibitors to the enzyme. nih.gov Such calculations provide a theoretical validation that often correlates well with in vitro experimental results, helping to rationalize the observed inhibitory profiles of the compounds. nih.govresearchgate.net For example, isoxazole derivatives with higher calculated binding affinities (more negative ΔG_bind values) were found to be more potent inhibitors of the target enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Oxazole (B20620) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.org For oxazole and isoxazole derivatives, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects, such as antimicrobial or anticancer activities. wisdomlib.orgmdpi.comresearchgate.net These models help in predicting the activity of newly designed compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. wisdomlib.org
The development of a QSAR model involves a dataset of compounds with known biological activities. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into different types, such as topological, electronic, and steric, among others. wisdomlib.org Statistical techniques, like multiple linear regression, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. wisdomlib.org
The robustness and predictive power of the developed QSAR models are evaluated through rigorous internal and external validation techniques. mdpi.com A statistically significant QSAR model can provide valuable insights into the mechanism of action and identify the key molecular features that enhance or diminish the biological activity of the oxazole derivatives. researchgate.net
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that relates the biological activity of a set of molecules to their 3D shape and steric and electrostatic properties. mdpi.comnih.gov The method involves aligning the series of oxazole or isoxazole derivatives and placing them in a 3D grid. nih.gov At each grid point, steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated using a probe atom. These calculated energy values constitute the molecular fields, which are then used as descriptors in a partial least squares (PLS) analysis to derive a correlation with biological activity. nih.gov
The resulting CoMFA model is often visualized using 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to influence biological activity. For example, green contours typically indicate regions where bulky, sterically favorable groups would enhance activity, while yellow contours show where they would decrease it. Similarly, blue contours may indicate areas where positive electrostatic charges are favorable, and red contours where negative charges are preferred.
In a 3D-QSAR study on phenyloxylpropyl isoxazole derivatives as antiviral agents, a CoMFA model was developed that showed strong predictive ability. The statistical quality of CoMFA models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
| Model Statistics | CoMFA Model for FAAH Inhibitors nih.gov | CoMFA Model for Antiviral Isoxazoles |
| q² (Cross-validated) | 0.61 | 0.748 |
| r² (Non-cross-validated) | 0.98 | 0.977 |
| Optimal No. of Components | 4 | Not Specified |
| Steric Field Contribution | 54.1% | Not Specified |
| Electrostatic Field Contribution | 45.9% | Not Specified |
| External Prediction (r²_pred) | Not Specified | 0.843 |
Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, helps to understand the relationship between the structural features of molecules and their biological activities. nih.gov CoMSIA also uses a grid-based approach but calculates similarity indices at each point using a Gaussian function, which avoids the singularities that can occur at atomic positions in CoMFA calculations. nih.gov
A key advantage of CoMSIA is that in addition to steric and electrostatic fields, it evaluates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This provides a more comprehensive assessment of the molecular features that may govern biological activity. The results are also presented as 3D contour maps, which visually guide medicinal chemists in designing new derivatives with improved potency. For instance, color-coded maps might indicate where hydrophobic groups, hydrogen bond donors, or acceptors would be beneficial or detrimental to the activity of the oxazole derivatives.
CoMSIA models have been successfully applied to various series of isoxazole and oxadiazole derivatives. mdpi.comnih.gov The statistical validation of these models is crucial, with parameters like q² and r² being key indicators of their robustness and predictive power. A study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors yielded a CoMSIA model with good statistical parameters, highlighting the contributions of electrostatic, steric, and hydrogen bonding properties to the inhibitory activity. nih.gov
| Model Statistics | CoMSIA Model for FAAH Inhibitors nih.gov | CoMSIA Model for Antiviral Isoxazoles |
| q² (Cross-validated) | 0.64 | 0.804 |
| r² (Non-cross-validated) | 0.93 | 0.962 |
| Optimal No. of Components | 3 | Not Specified |
| Field Contributions | Electrostatic (34.6%), Steric (23.9%), H-Bond Donor (23.4%), H-Bond Acceptor (18.0%) | Not Specified |
| External Prediction (r²_pred) | Not Specified | 0.953 |
Advanced Research Applications of the 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanol Scaffold in Chemical Sciences
Role as a Versatile Chemical Building Block in Organic Synthesis
The (5-Cyclopentyl-1,2-oxazol-3-yl)methanol scaffold is a valuable building block in organic synthesis due to the differential reactivity of its functional groups. The hydroxymethyl group serves as a handle for a wide array of chemical transformations, while the isoxazole (B147169) ring itself can either remain as a stable core or participate in ring-opening reactions to yield other valuable structures.
Synthesis of Complex Heterocyclic Systems and Natural Product Analogs
The hydroxymethyl group of the scaffold is readily oxidized to an aldehyde, which is a precursor for a multitude of subsequent reactions. For instance, (3-arylisoxazol-5-yl)methanol, an analogous system, has been oxidized to the corresponding aldehyde using reagents like Jones reagent. nih.gov This aldehyde can then undergo reactions such as condensations with anilines to form Schiff bases, which are key intermediates in the synthesis of more complex heterocyclic systems like quinolines. nih.gov
Furthermore, the isoxazole ring can be reductively cleaved under various conditions (e.g., using Raney nickel) to unmask a β-hydroxy ketone or an enaminone functionality. This "masked" functionality allows the scaffold to be used in the synthesis of complex acyclic and macrocyclic structures, including analogs of natural products. The stability of the isoxazole ring under many standard reaction conditions allows for the elaboration of other parts of a molecule before its strategic cleavage.
Application in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds for biological screening. nih.gov The this compound scaffold is well-suited for the generation of chemical libraries due to its functional handles. Research on related 5-(hydroxymethyl)oxazoles has demonstrated their utility as versatile scaffolds for solid-phase combinatorial synthesis. nih.gov
In a typical workflow, the scaffold can be anchored to a solid support via its hydroxymethyl group. Subsequent chemical modifications can then be performed in a parallel or split-and-mix fashion to generate a library of diverse molecules. For example, the hydroxyl group can be converted to a bromide, which can then be displaced by a variety of nucleophiles such as thiols to create thioethers. These thioethers can be further oxidized to sulfones, adding another layer of diversity. nih.gov This strategy allows for the systematic exploration of the chemical space around the core isoxazole scaffold.
Design and Exploration of Oxazole-Based Scaffolds in Medicinal Chemistry Research
The isoxazole nucleus is a key component in numerous biologically active compounds and FDA-approved drugs. nih.govnih.govnih.gov Its ability to act as a bioisosteric replacement for other functional groups, such as esters or amides, and its capacity to form hydrogen bonds and other interactions with biological targets make it an attractive scaffold for medicinal chemists. biolmolchem.com
Strategic Considerations for Scaffold Design in Molecular Recognition Studies
In designing scaffolds for molecular recognition, several factors are crucial: the spatial arrangement of functional groups, conformational rigidity, and the balance of hydrophobic and hydrophilic properties. The this compound scaffold offers a rigid core that pre-organizes its substituents in a defined geometry.
The cyclopentyl group at the 5-position provides a bulky and hydrophobic element that can fill hydrophobic pockets in enzyme active sites or receptors. nih.gov Molecular modeling studies on related isoxazole inhibitors have shown that such bulky groups at the 5-position can be favorable for enhancing biological activity. nih.gov The hydroxymethyl group at the 3-position, on the other hand, can act as a hydrogen bond donor or acceptor, or serve as an attachment point for other pharmacophoric features designed to interact with specific residues in a protein target. ekb.eg Computational methods, such as molecular docking, can be employed to predict the binding modes of derivatives of this scaffold and guide the design of new, more potent inhibitors. nih.govekb.eg
Investigation of Structure-Property Relationships to Guide Chemical Modification
Structure-Property Relationships (SPRs) are fundamental to medicinal chemistry, linking changes in a molecule's structure to its physicochemical properties like solubility, lipophilicity, and metabolic stability. Understanding these relationships is key to optimizing drug candidates.
For the this compound scaffold, modifications at the hydroxymethyl and cyclopentyl positions would be expected to have distinct effects on its properties.
| Modification Site | Potential Modification | Predicted Impact on Properties |
| 3-(Hydroxymethyl) group | Esterification, Etherification, Amination | Modulates polarity, solubility, and potential for hydrogen bonding. Can introduce new pharmacophoric groups. |
| 5-Cyclopentyl group | Replacement with other alkyl or aryl groups | Alters lipophilicity (logP), van der Waals interactions, and metabolic stability. Affects fit into hydrophobic binding pockets. |
| Isoxazole Ring | Substitution at C-4 position | Modifies electronic properties and steric profile of the core scaffold. |
Systematic modifications and subsequent analysis of properties allow for the development of quantitative structure-activity relationships (QSAR), which can guide further synthetic efforts to produce compounds with improved drug-like profiles. nih.gov For example, studies on other isoxazole series have shown that the introduction of specific substituents, such as fluorine on an adjacent phenyl ring, can significantly promote cytotoxic activity. nih.gov
Development of Oxazole-Based Ligands for Catalysis and Asymmetric Synthesis
Chiral ligands are essential for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. Ligands containing oxazoline (B21484) rings (the dihydro- derivative of oxazoles) are among the most successful and widely used in a variety of metal-catalyzed transformations. nih.gov The this compound scaffold provides a starting point for the synthesis of novel oxazole- or oxazoline-based ligands.
By converting the hydroxymethyl group into other coordinating functionalities (e.g., phosphines, amines, or other heterocycles), bidentate or tridentate ligands can be constructed. For example, the alcohol could be converted to a halide and subsequently reacted with a phosphine (B1218219) to create a P,N-ligand if the oxazole (B20620) nitrogen is involved in coordination. The cyclopentyl group would provide steric bulk that could influence the chiral environment around a coordinated metal center, potentially leading to high levels of enantioselectivity in catalytic reactions such as asymmetric alkylations or hydrogenations. nih.gov The development of modular ligand classes like the aryl sulfoxide-oxazolines (ArSOX) highlights the importance of tunable steric and electronic properties, a principle that could be applied to ligands derived from the title scaffold. nih.gov
Potential in Optoelectronic and Materials Science Applications for Oxazole Derivatives
The inherent electronic structure of the 1,2-oxazole (isoxazole) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a versatile platform for the development of novel materials with applications in optoelectronics and materials science. The modulation of substituents at the 3- and 5-positions of the isoxazole core allows for the fine-tuning of their photophysical and electronic properties. While research has predominantly focused on derivatives bearing aromatic and strongly electron-donating or electron-withdrawing groups to induce significant intramolecular charge transfer (ICT) phenomena, the potential of scaffolds with non-conjugated substituents like this compound is an emerging area of interest.
The isoxazole moiety itself can act as a key building block in the creation of functional π-systems. Theoretical studies on some isoxazole derivatives have indicated their potential as semiconducting materials, with investigations into their charge transport properties suggesting they could be good hole transport contenders. worldscientific.com The introduction of substituents influences the planarity, and consequently the electronic conjugation of the molecules, which in turn affects their solid-state luminescence and potential for use in devices like organic light-emitting diodes (OLEDs).
For instance, studies on 3,5-diarylisoxazoles have demonstrated that these compounds can exhibit fluorescence, and the intensity of this emission can be enhanced by the introduction of certain substituents. nih.gov While the this compound scaffold lacks the extended π-conjugation of diaryl derivatives, the electronic nature of the isoxazole ring itself, coupled with the potential for intermolecular interactions facilitated by the cyclopentyl and methanol (B129727) groups, could lead to interesting solid-state packing and photophysical behaviors. The synthesis of such compounds, including (3-para-tolyl-isoxazol-5-yl)methanol, has been successfully demonstrated, paving the way for the exploration of their material properties. biolmolchem.com
Investigation of Photophysical Properties and Intramolecular Charge Transfer Phenomena
The photophysical properties of isoxazole derivatives are intrinsically linked to the nature of the substituents on the heterocyclic core. The phenomenon of intramolecular charge transfer (ICT) is particularly significant in donor-acceptor substituted systems, where photoexcitation leads to a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This charge redistribution results in an excited state with a larger dipole moment than the ground state, a characteristic that can be observed through solvatochromism—the change in absorption or emission spectra with varying solvent polarity.
While the this compound scaffold does not possess the classic strong donor-acceptor architecture that leads to pronounced ICT, the isoxazole ring itself has a distinct electronic character. The substituents, even if non-conjugated like the cyclopentyl and methanol groups, can influence the electron density distribution within the molecule and its interaction with the surrounding medium.
To illustrate the effect of substitution on the photophysical properties of isoxazole-containing systems, data from a study on isoxazolyl-derived 1,4-dihydroazolo[5,1-c] worldscientific.comnih.govnih.govtriazines (DATs) can be considered. Although these are more complex systems, they feature a 3,5-disubstituted isoxazole moiety and provide insight into how changes in substitution affect spectroscopic properties. A notable characteristic of these compounds is their significant Stokes shift, which indicates a substantial difference in the electronic structure and geometry between the ground and excited states, suggestive of at least partial ICT upon excitation. nih.gov
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| DAT 1 | 363 | 442 | 4790 | 0.333 |
| DAT 2 | 363 | 433 | 4340 | 0.163 |
| DAT 3 | 362 | 433 | 4390 | 0.145 |
| DAT 4 | 363 | 433 | 4340 | 0.201 |
Photophysical data for selected isoxazolyl-derived 1,4-dihydroazolo[5,1-c] worldscientific.comnih.govnih.govtriazines in Chloroform. Data extracted from a study on their photochemical properties. nih.gov
The study of such derivatives reveals that even without a direct, strongly conjugated donor-acceptor pathway, the electronic interplay between the isoxazole ring and its substituents can lead to interesting fluorescent properties. For the this compound scaffold, the lone pairs on the oxygen and nitrogen atoms of the isoxazole ring, as well as the oxygen of the methanol group, can participate in subtle electronic interactions. While strong solvatochromic shifts typical of pronounced ICT might not be expected, investigations into the photophysical behavior of this compound in a range of solvents would be necessary to fully characterize its potential. The presence of the methanol group also introduces the possibility of hydrogen bonding, which can further influence the excited-state dynamics and photophysical properties.
Future Research Directions and Perspectives for 5 Cyclopentyl 1,2 Oxazol 3 Yl Methanol
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol and its analogs will likely move away from traditional methods that often involve harsh conditions and hazardous materials. mdpi.com The focus is shifting towards green and sustainable chemistry principles that prioritize efficiency, safety, and minimal environmental impact. niist.res.in
Key areas for exploration include:
Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources offer significant advantages over classical heating methods. Ultrasound-assisted reactions can lead to higher yields, shorter reaction times, and milder conditions, often by enhancing mass transfer and accelerating reaction rates. mdpi.comnih.gov Similarly, microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve product selectivity. nih.govbenthamdirect.com These techniques have been successfully applied to the synthesis of various isoxazole (B147169) derivatives and represent a promising avenue for the efficient production of this compound. mdpi.comnih.gov
Metal-Free Synthesis: A significant drawback of many current synthetic routes is the reliance on metal catalysts, which can be costly, toxic, and difficult to remove from the final product. nih.govrsc.org Future research will focus on developing metal-free alternatives. rsc.orgresearchgate.net This includes methods like 1,3-dipolar cycloaddition reactions promoted by simple organic bases or conducted under catalyst-free conditions, which align with the principles of green chemistry by avoiding heavy metal contamination. nih.govrsc.org
Use of Greener Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives like water or bio-based solvents is a crucial aspect of sustainable synthesis. mdpi.com Research into aqueous media for isoxazole synthesis has already shown promise and could be adapted for this compound. researchgate.net
| Methodology | Key Advantages | Challenges | Relevance for this compound |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions. mdpi.comnih.gov | Specialized equipment required. | High potential for efficient and rapid synthesis. |
| Microwave-Assisted Synthesis | Rapid heating, improved yields and selectivity. nih.govbenthamdirect.com | Potential for localized overheating, specialized equipment. | Applicable for accelerating key reaction steps. |
| Metal-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. nih.govrsc.org | May require development of new reaction pathways. | Crucial for producing high-purity compounds for biological applications. |
| Multicomponent Reactions | High atom economy, reduced waste and operational steps. mdpi.com | Complex optimization of reaction conditions. | Ideal for creating diverse libraries of analogs efficiently. |
Advanced Functionalization Strategies for Enhanced Molecular Diversity
To explore the full biological potential of this compound, it is essential to generate a library of related compounds with diverse structural modifications. Future research will focus on advanced functionalization strategies that allow for precise and versatile modification of the core scaffold.
Promising functionalization approaches include:
Direct C-H Functionalization: This modern synthetic strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized starting materials. rsc.org Applying C-H functionalization to the cyclopentyl ring or even the isoxazole ring itself could rapidly generate a wide range of novel derivatives.
Modification of the Hydroxymethyl Group: The primary alcohol at the 3-position is a key handle for functionalization. It can be oxidized to an aldehyde or carboxylic acid, converted to ethers or esters, or replaced with various nitrogen-containing groups to explore the structure-activity relationship (SAR). researchgate.net
Functionalization of the Cyclopentyl Moiety: The cyclopentyl group at the 5-position can be modified to explore its impact on biological activity. Strategies could include introducing substituents on the ring or replacing it with other cyclic or acyclic aliphatic groups.
Synthesis of Fused Heterocycles: The isoxazole ring can serve as a building block for constructing more complex, fused heterocyclic systems. mdpi.com Such modifications can significantly alter the three-dimensional shape and electronic properties of the molecule, potentially leading to new biological activities. nih.gov
Integration of Machine Learning and AI in Compound Design and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. uminho.pt For this compound, these computational tools can accelerate the design-synthesis-test cycle and guide research toward more promising candidates.
Future applications in this area include:
Predictive Modeling: Machine learning algorithms can be trained on existing data for isoxazole derivatives to build models that predict various properties, such as biological activity against specific targets, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity. researchgate.netqima-lifesciences.com This in silico screening can prioritize which analogs of this compound should be synthesized and tested, saving time and resources. orientjchem.org
Generative Models for De Novo Design: AI-based generative models can design entirely new molecules based on desired properties. nih.gov By using the this compound scaffold as a starting point, these models could suggest novel modifications that are predicted to have high activity and favorable drug-like properties.
Structure-Activity Relationship (SAR) Analysis: Computational tools can help elucidate complex SARs from experimental data, identifying which structural features are critical for biological activity. nih.gov This understanding can guide the rational design of more potent and selective analogs.
Expansion into Chemical Probe Design and Functional Chemical Biology Tools
Beyond its potential as a therapeutic agent, the isoxazole scaffold has intrinsic properties that make it suitable for development into chemical biology tools. nih.gov These tools are invaluable for studying biological processes and identifying drug targets.
Future directions in this area involve:
Development as a Photoaffinity Probe: Isoxazoles have been shown to possess intrinsic photoreactivity, allowing them to function as photo-cross-linkers. nih.govnih.gov Upon irradiation with UV light, the isoxazole ring can form covalent bonds with nearby biological macromolecules, such as proteins. biorxiv.org This property can be harnessed to develop this compound into a photoaffinity labeling (PAL) probe. bohrium.comcityu.edu.hk Such a probe could be used to identify the specific protein targets with which it interacts within a complex biological system, providing crucial insights into its mechanism of action.
Minimalist Chemical Probes: A key advantage of using the isoxazole core as the photoreactive group is that it is an integral part of the molecule's pharmacophore. nih.gov This avoids the need to attach larger, potentially disruptive, traditional photo-cross-linking groups like aryl azides or benzophenones, resulting in a "minimalist" probe that more closely mimics the parent compound's interactions. nih.gov
Chemoproteomics Applications: By incorporating a bioorthogonal handle (e.g., an alkyne or azide) onto the this compound scaffold, it can be used in chemoproteomic workflows. biorxiv.org After photo-cross-linking to its cellular targets, the handle allows for the enrichment and subsequent identification of these target proteins by mass spectrometry, providing a global map of the compound's interactions in a cellular context. bohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
